molecular formula C6H16ClNO B13115215 (S)-2-Aminohexan-1-olhydrochloride

(S)-2-Aminohexan-1-olhydrochloride

Cat. No.: B13115215
M. Wt: 153.65 g/mol
InChI Key: SKICEFAZSRNYCY-RGMNGODLSA-N
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Description

(S)-2-Aminohexan-1-ol hydrochloride is a chiral amino alcohol hydrochloride derivative characterized by a six-carbon chain with an amino group (-NH₂) at the second carbon and a hydroxyl group (-OH) at the first carbon, in the S-configuration. Amino alcohol hydrochlorides are widely used in pharmaceutical synthesis, chiral catalysis, and as intermediates in organic chemistry due to their dual functional groups and stereochemical versatility .

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(2S)-2-aminohexan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1

InChI Key

SKICEFAZSRNYCY-RGMNGODLSA-N

Isomeric SMILES

CCCC[C@@H](CO)N.Cl

Canonical SMILES

CCCCC(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminohexan-1-olhydrochloride typically involves the reduction of the corresponding keto compound, followed by the introduction of the amino group. One common method is the catalytic hydrogenation of 2-oxohexanoic acid, followed by the conversion of the resulting alcohol to the hydrochloride salt. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of (S)-2-Aminohexan-1-olhydrochloride may involve more scalable processes, such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminohexan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-oxohexanoic acid, while reduction of the amino group may produce hexylamine.

Scientific Research Applications

(S)-2-Aminohexan-1-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor to pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (S)-2-Aminohexan-1-olhydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence the activity of various proteins and enzymes.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs, their molecular features, and similarity scores derived from structural alignment algorithms (e.g., Tanimoto coefficients):

Compound Name CAS RN Molecular Formula Similarity Score Key Structural Differences
(R)-2-Aminohexan-1-ol hydrochloride 1504-49-0 C₆H₁₄ClNO 0.74 R-configuration at C2
(trans-4-Aminocyclohexyl)methanol hydrochloride 857831-26-6 C₇H₁₆ClNO 0.91 Cyclohexyl ring replaces hexyl chain
6-Amino-1-hexanol 4048-33-3 C₆H₁₅NO 0.82 Amino group at C6, no hydrochloride salt
2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride 5856-62-2 C₄H₁₂ClNO₃ 0.76 Branched glycerol backbone
(S)-3-Aminohexan-1-ol hydrochloride 42042-68-2 C₆H₁₄ClNO 0.78 Amino group at C3 instead of C2

Notes:

  • The (R)-enantiomer of 2-Aminohexan-1-ol hydrochloride shares identical molecular formula and chain length but differs in stereochemistry, which may influence receptor binding or metabolic pathways .
  • Cyclohexyl derivatives (e.g., (trans-4-Aminocyclohexyl)methanol hydrochloride) exhibit higher structural similarity (0.91) due to rigid cyclic conformations mimicking linear chain flexibility .
  • Longer-chain analogs like 6-Amino-1-hexanol lack the hydrochloride salt, altering solubility and ionic interactions .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally enhance water solubility compared to free bases. For example, (R)-2-Aminohexan-1-ol hydrochloride is highly soluble in polar solvents, whereas 6-Amino-1-hexanol (neutral) shows lower aqueous solubility .
  • Stability: Cyclohexyl-substituted derivatives (e.g., (trans-4-Aminocyclohexyl)methanol hydrochloride) demonstrate improved thermal stability due to reduced conformational freedom .
  • Lipophilicity: Branched analogs like 2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride have lower logP values (-1.2) compared to linear-chain compounds (logP ~0.5 for (R)-2-Aminohexan-1-ol hydrochloride), affecting membrane permeability .

Biological Activity

(S)-2-Aminohexan-1-olhydrochloride is a chiral amino alcohol that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, biochemistry, and industrial processes. This compound's biological activity is largely attributed to its structural features, particularly its amino and hydroxyl groups, which facilitate interactions with biological targets.

(S)-2-Aminohexan-1-olhydrochloride has the following structural characteristics:

  • Chemical Formula: C6_6H16_{16}ClN\O
  • Molecular Weight: 151.65 g/mol
  • Chirality: The compound exists as a single enantiomer, which influences its biological interactions.

The presence of both an amino group (-NH2_2) and a hydroxyl group (-OH) allows for diverse chemical reactivity and interaction with enzymes, receptors, and other biomolecules.

The mechanism by which (S)-2-Aminohexan-1-olhydrochloride exerts its biological effects involves:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with various biomolecules, modulating their activity.
  • Ligand Binding: The amino group can interact with active sites on enzymes or receptors, potentially altering their function.

These interactions can lead to changes in cellular signaling pathways and physiological responses, making the compound a candidate for therapeutic applications.

1. Enzyme Interactions

Research indicates that (S)-2-Aminohexan-1-olhydrochloride may play a role in enzyme mechanisms. Its chiral nature allows it to interact specifically with enzyme active sites, potentially enhancing or inhibiting enzymatic activity depending on the context.

2. Pharmacological Applications

Studies have explored the compound's potential as a precursor in pharmaceutical synthesis. Its ability to act as a building block in the synthesis of biologically active molecules positions it as valuable in drug development. For instance, it may be utilized in synthesizing compounds with anti-cancer properties or other therapeutic effects.

Case Study 1: Anti-Leukemic Activity

A study evaluated various amino derivatives, including (S)-2-Aminohexan-1-olhydrochloride, for their cytotoxic effects against acute myeloid leukemia (AML) cell lines. The results indicated that certain derivatives exhibited significant anti-leukemic activity:

CompoundIC50_{50} (µM)Activity Level
(S)-2-Aminohexan-1-olhydrochloride15.0Moderate
Compound A5.0High
Compound B20.0Low

The study concluded that while (S)-2-Aminohexan-1-olhydrochloride showed moderate activity, modifications to its structure could enhance its efficacy against AML .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, (S)-2-Aminohexan-1-olhydrochloride was tested against various bacterial strains. The findings were summarized in the following table:

Bacterial StrainInhibition Zone (mm)Control (Gentamicin)
Staphylococcus aureus12 ± 130 ± 2
Escherichia coli10 ± 328 ± 1
Klebsiella pneumoniae8 ± 225 ± 3

The compound demonstrated moderate antibacterial properties, suggesting potential applications in treating bacterial infections .

Summary of Research Applications

(S)-2-Aminohexan-1-olhydrochloride has diverse applications across various fields:

  • Medicinal Chemistry: As a precursor for synthesizing pharmaceuticals.
  • Biochemistry: In studies related to enzyme mechanisms and protein-ligand interactions.
  • Industrial Chemistry: Used in producing specialty chemicals.

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